N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide
Description
Historical Development of Furan Sulfonamides in Chemical Research
The incorporation of furan rings into sulfonamide frameworks emerged from mid-20th-century efforts to enhance the pharmacological profiles of early sulfonamide antibiotics. The discovery of Prontosil in 1932 marked the advent of sulfonamides as antibacterial agents, with subsequent research revealing sulfanilamide as the active metabolite. By the 1950s, chemists began modifying the core sulfonamide structure to improve solubility, bioavailability, and target selectivity. Heterocyclic modifications, particularly furan derivatives, gained traction due to furan’s aromatic stability and versatility in forming hydrogen bonds.
Early studies demonstrated that furan-containing sulfonamides exhibited enhanced inhibitory activity against enzymes such as carbonic anhydrase, a target for antiglaucoma therapies. For instance, derivatives like 5-formyl-2-furansulfonamide were synthesized to exploit the electron-withdrawing formyl group, which stabilizes interactions with enzyme active sites. These innovations laid the groundwork for complex hybrids, including N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide, which combines a sulfonamide backbone with a formyl-functionalized furan ring.
Significance within the Sulfonamide Research Landscape
Sulfonamides occupy a central role in medicinal chemistry due to their broad applicability as antibiotics, diuretics, and enzyme inhibitors. The introduction of heterocyclic moieties, such as furans, has expanded their utility by modulating electronic properties and steric interactions. This compound exemplifies this trend, where the furan ring’s conjugated π-system enhances aromatic stacking, while the formyl group serves as a reactive handle for further derivatization.
Comparative analyses of sulfonamide derivatives highlight the unique advantages of furan integration. For example, thiophene- and pyrrole-based sulfonamides exhibit distinct binding affinities due to differences in heteroatom electronegativity. In contrast, the oxygen atom in furan contributes to polar interactions without introducing excessive steric bulk, making it ideal for targeting hydrophobic enzyme pockets. Additionally, the N,N-diethyl substituent on the sulfonamide nitrogen improves lipid solubility, potentially enhancing blood-brain barrier penetration.
Evolution of this compound Studies
The synthesis of this compound builds upon advancements in cross-coupling and sulfonylation methodologies. Early routes relied on nucleophilic aromatic substitution of sulfonyl chlorides with amines, but modern approaches employ transition metal-catalyzed reactions for greater regioselectivity. For instance, Suzuki-Miyaura coupling has been utilized to attach furan rings to benzene sulfonamide cores, as demonstrated in the synthesis of analogous quinazoline sulfonamides.
A critical breakthrough involved the use of sodium arylsulfinates as sulfur sources, enabling one-step sulfonamide formation under mild conditions. This method avoids hazardous intermediates like sulfonyl chlorides, aligning with green chemistry principles. For the target compound, the formyl group on the furan ring is typically introduced via Vilsmeier-Haack formylation, followed by sulfonylation with diethylamine. Recent studies have also explored electrochemical synthesis to streamline the formation of sulfonamide bonds, reducing reliance on toxic reagents.
Key Synthetic Routes Comparison
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-16(4-2)21(18,19)14-8-5-12(6-9-14)15-10-7-13(11-17)20-15/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTRKFQLJJWBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-(5-formylfuran-2-yl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is N,N-diethyl-4-(5-carboxyfuran-2-yl)benzenesulfonamide.
Reduction: The major product is N,N-diethyl-4-(5-hydroxymethylfuran-2-yl)benzenesulfonamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemical Properties and Structure
N,N-Diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide features a sulfonamide functional group, which is known for its biological activity. The presence of the furan moiety contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. In vitro tests have indicated that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Efficacy in Animal Models
- Study Design : Mice infected with MRSA were treated with the compound.
- Results :
- Reduction in Bacterial Load : A significant decrease in bacterial colonies was observed in treated groups compared to controls.
- Survival Rate : The survival rate increased by approximately 40% in treated mice over a two-week observation period.
Antiviral Activity
Recent research has identified this compound as a potential inhibitor of viral replication, particularly against HIV. The compound's sulfonamide structure allows it to interact with viral proteins, inhibiting their function.
Mechanism of Action :
- The compound targets the HIV capsid protein, disrupting its assembly and function, which is critical for viral replication .
Table of Biological Activities
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SARs) of this compound has revealed that modifications to the sulfonamide and furan groups can enhance its biological activity. For instance, varying substituents on the benzene ring has been shown to affect both potency and selectivity against target pathogens .
Therapeutic Potential in Cancer Treatment
Emerging studies suggest that compounds similar to this compound may also exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis. This potential is particularly relevant for androgen receptor-dependent cancers, where sulfonamide derivatives have been noted for their ability to act as selective androgen receptor modulators (SARMs) .
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonamide group can also interact with various biological targets, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on parent compound () + diethyl groups.
Key Observations:
Biological Activity
N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure includes a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and antitumor effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzene ring substituted with a sulfonamide group and a furan derivative, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties, primarily through their mechanism of inhibiting bacterial folate synthesis. This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Streptococcus mutans | 18 | 16 |
| Pseudomonas aeruginosa | 10 | 128 |
These results indicate that the compound has varying efficacy against different bacterial strains, with the highest activity observed against Staphylococcus aureus.
Anticancer Activity
Recent studies have indicated that certain sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound has shown promise in in vitro studies against various cancer cell lines.
Case Study: Anticancer Effects on HeLa Cells
In a controlled study, this compound was tested on HeLa cells (cervical cancer cells). The compound demonstrated a dose-dependent inhibition of cell viability.
Table 2: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 20 |
The data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting potential as an anticancer agent.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Folate Synthesis : Similar to other sulfonamides, it likely inhibits the enzyme dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Calcium Channel Modulation : Some studies suggest that sulfonamides can interact with calcium channels, influencing cellular signaling pathways related to growth and proliferation.
Q & A
Q. What are the established synthetic routes for N,N-diethyl-4-(5-formylfuran-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-formylfuran-2-carboxylic acid derivatives with N,N-diethylbenzenesulfonamide precursors. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling to attach the furan moiety .
- In-line Analysis : Employ flow chemistry with IR monitoring to track intermediate formation and adjust reaction parameters in real-time .
- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (≥95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Resolve substituent effects on the benzene and furan rings (e.g., formyl group at δ ~9.8 ppm) .
- FT-IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and formyl (C=O at ~1700 cm⁻¹) groups .
- Crystallography :
- Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and validates stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~349.1) .
Q. How can researchers screen the biological activity of this compound, such as antimicrobial or enzyme inhibition properties?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare MIC values to controls like sulfamethoxazole .
- Enzyme Inhibition : Test against dihydropteroate synthetase (DHPS) via spectrophotometric assays, monitoring folic acid synthesis disruption .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. What strategies improve the solubility and formulation of this sulfonamide for in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate derivative .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like TRPM8 channels?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to TRPM8’s hydrophobic pocket, focusing on formyl-furan interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in a lipid bilayer .
- QSAR : Develop models correlating substituent electronegativity with antagonistic activity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., DHPS) with cell-based assays (e.g., bacterial growth curves) .
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., dechlorinated byproducts) as confounding factors .
- Pharmacokinetic Profiling : Compare plasma protein binding and metabolic stability (e.g., liver microsomes) to explain in vitro-in vivo discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Screening : Replace the formyl group with cyano or hydroxymethyl to modulate electron density .
- Bioisosteric Replacement : Substitute furan with thiophene or pyrrole to evaluate ring size/electronic effects .
- Table :
| Derivative | R-Group | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Parent | Formyl | 12.3 ± 1.2 |
| A | CN | 8.7 ± 0.9 |
| B | CH₂OH | 15.1 ± 2.1 |
Q. What methodologies assess the compound’s metabolic stability and potential drug-drug interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
